Dibutyl(naphthalen-1-YL)silyl

Description

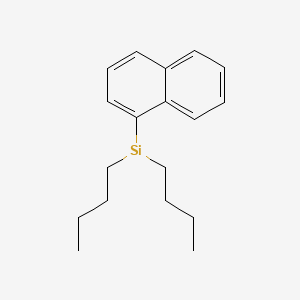

Structure

2D Structure

Properties

CAS No. |

143278-00-6 |

|---|---|

Molecular Formula |

C18H25Si |

Molecular Weight |

269.5 g/mol |

InChI |

InChI=1S/C18H25Si/c1-3-5-14-19(15-6-4-2)18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,3-6,14-15H2,1-2H3 |

InChI Key |

CYKXOEQSWALHRR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Si](CCCC)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Dibutyl Naphthalen 1 Yl Silyl

Nucleophilic and Electrophilic Pathways Involving the Silicon Center

The silicon atom in dibutyl(naphthalen-1-yl)silyl can act as both an electrophilic and, under certain circumstances, a nucleophilic center.

Electrophilic Character: The silicon atom is inherently electrophilic due to the polarization of the Si-C bonds, with silicon being less electronegative than carbon. This makes it susceptible to attack by nucleophiles. For example, hydrolysis of the Si-Np bond, as mentioned earlier, can be initiated by the nucleophilic attack of water on the silicon center, often in the presence of an acid or base catalyst. Stronger nucleophiles, such as organolithium or Grignard reagents, can also displace one of the groups attached to the silicon.

Nucleophilic Character (after activation): While less common, the silicon center can exhibit nucleophilic character after activation. For instance, in the presence of a strong activating group, the silicon atom could potentially participate in reactions where it attacks an electrophile. However, for this compound, the primary mode of reactivity at the silicon center is expected to be electrophilic.

Radical Processes and Electron Transfer Reactions

Organosilanes can participate in radical reactions, and the presence of the naphthalene (B1677914) moiety in this compound introduces pathways for electron transfer processes.

Radical Reactions: Silyl (B83357) radicals can be generated from organosilanes under various conditions, such as photolysis or in the presence of radical initiators. researchgate.net These silyl radicals can then participate in a range of radical reactions, including addition to multiple bonds and atom transfer reactions. For this compound, the formation of a this compound radical could lead to subsequent reactions at either the silicon center or the naphthalene ring.

Electron Transfer Reactions: The naphthalene ring is known to be a good electron acceptor and can form a radical anion upon reduction. nih.gov It is plausible that this compound could undergo a one-electron reduction to form the corresponding radical anion. This species would be highly reactive and could participate in subsequent electron transfer or bond-forming reactions. Such processes are often initiated by photoexcitation or by reaction with a strong reducing agent. nih.gov

Role of Naphthalenyl Moiety in Directing Reactivity and Functionalization

The naphthalen-1-yl group plays a crucial role in directing the reactivity of this compound. Its electronic and steric properties influence the outcomes of various reactions.

Electronic Effects: The naphthalene ring is an aromatic system that can stabilize adjacent positive or negative charges through resonance. This can influence the regioselectivity of electrophilic or nucleophilic attack on the molecule. For example, in electrophilic aromatic substitution reactions, the silyl group is known to be an ortho-, para-directing group, although it is also an activating group for electrophilic substitution. In the case of the naphthalen-1-yl group, electrophilic attack would be directed to specific positions on the naphthalene ring, influenced by the electronic nature of the silyl substituent.

Steric Effects: The bulky naphthalen-1-yl group can sterically hinder access to the silicon center. This can affect the rate and feasibility of nucleophilic attack at the silicon atom. The steric bulk can also influence the conformational preferences of the molecule, which in turn can affect its reactivity in intramolecular reactions.

Theoretical and Computational Investigations of Dibutyl Naphthalen 1 Yl Silyl

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies are fundamental to elucidating the electronic structure of molecules like dibutyl(naphthalen-1-yl)silyl. These computational methods allow for the detailed examination of electron distribution, molecular orbitals, and bonding characteristics that govern the molecule's behavior. For silyl-substituted aromatic compounds, a key area of investigation is the interaction between the silicon atom's orbitals and the π-system of the naphthalene (B1677914) ring. This interaction, often described as σ-π conjugation, can significantly influence the electronic properties of the molecule.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of organosilicon compounds. DFT calculations provide a good balance between accuracy and computational cost, making them suitable for studying relatively large molecules. In the context of aryl silanes, DFT is employed to optimize molecular geometries, calculate electronic energies, and predict a variety of molecular properties.

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Aryl Silanes

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d) | Geometry optimization and electronic structure |

| M06-2X | 6-311+G(d,p) | Thermochemistry and kinetics |

| PBE0 | def2-TZVP | Spectroscopic properties |

| CAM-B3LYP | cc-pVTZ | Charge-transfer excitations |

In studies of silyl-substituted naphthalenes, the introduction of a silyl (B83357) group generally leads to a destabilization of the HOMO and a stabilization of the LUMO, resulting in a smaller HOMO-LUMO gap compared to unsubstituted naphthalene. This narrowing of the energy gap is consistent with the observed bathochromic (red) shift in the absorption and fluorescence spectra of these compounds. The steric bulk of the alkyl groups on the silicon atom, such as the butyl groups in this compound, can also have a subtle influence on the energies of the frontier orbitals.

Table 2: Calculated HOMO-LUMO Energy Gaps for Naphthalene and a Model Silyl-Naphthalene

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene | -6.15 | -1.35 | 4.80 |

| 1-Trimethylsilylnaphthalene (Model) | -5.98 | -1.45 | 4.53 |

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily associated with the rotation around the C-Si bond and the conformational freedom of the two butyl chains. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and to determine the energy barriers for interconversion between them.

While specific molecular dynamics simulations for this compound are not available, studies on similar flexible molecules and organosilanes provide insights into the expected behavior. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time at a given temperature. These simulations would likely reveal that the butyl chains can adopt various gauche and anti conformations. The interaction between the butyl groups and the naphthalene ring, as well as steric hindrance, will play a significant role in determining the preferred conformations. For instance, conformations where the butyl chains are oriented away from the bulky naphthalene ring would be expected to be energetically more favorable.

Reaction Mechanism Predictions and Transition State Analysis

Theoretical methods are invaluable for predicting the mechanisms of chemical reactions and for characterizing the high-energy transition states that connect reactants and products. For aryl silanes, a number of reactions are of interest, including electrophilic aromatic substitution, cleavage of the C-Si bond, and reactions at the silicon center.

DFT calculations can be employed to map out the potential energy surface for a given reaction. This involves locating the structures of reactants, products, intermediates, and transition states. By calculating the energies of these species, the activation energy for the reaction can be determined, providing insight into the reaction kinetics. For example, in the case of electrophilic attack on the naphthalene ring of this compound, theoretical calculations could predict the regioselectivity of the reaction, i.e., at which position on the ring the electrophile is most likely to add. Transition state analysis, which involves characterizing the vibrational frequencies of the transition state structure (one imaginary frequency), is crucial for confirming that the located structure is indeed a true transition state.

Spectroscopic Parameter Prediction for Structural Elucidation

Computational chemistry plays a vital role in the interpretation and prediction of spectroscopic data, which is essential for the structural elucidation of new compounds. For this compound, theoretical methods can be used to predict various spectroscopic parameters, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis).

Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. As mentioned earlier, the introduction of a silyl group at the 1-position of naphthalene is known to cause a red shift in the absorption maxima. Theoretical predictions can quantify this shift and help in the assignment of the observed spectral bands. Similarly, DFT calculations can predict the vibrational frequencies of the molecule, which can be compared with experimental IR and Raman spectra to aid in the identification of characteristic vibrational modes, such as the Si-C stretching and bending modes.

Advanced Spectroscopic and Structural Elucidation Techniques for Dibutyl Naphthalen 1 Yl Silyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic and organometallic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

A comprehensive NMR analysis of Dibutyl(naphthalen-1-YL)silyl involves acquiring spectra for multiple nuclei, primarily proton (¹H), carbon-13 (¹³C), and silicon-29 (B1244352) (²⁹Si).

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would be characterized by distinct regions for the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the two butyl chains. The seven protons on the naphthalene ring would appear as a complex series of multiplets in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their position on the ring system. hmdb.cachemicalbook.com The protons of the butyl groups would appear in the upfield region (typically δ 0.5-1.5 ppm), exhibiting characteristic splitting patterns (triplets and multiplets) corresponding to their positions on the alkyl chains.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In a proton-decoupled spectrum, each unique carbon atom gives a single peak. The spectrum for this compound would show signals for the ten carbons of the naphthalene ring in the aromatic region (δ 120-140 ppm) and the eight carbons of the two butyl chains in the aliphatic region (δ 10-30 ppm). rsc.orgrsc.org The chemical shifts provide clues to the electronic environment of each carbon atom.

²⁹Si NMR: As the central atom in the silyl (B83357) group, the ²⁹Si nucleus provides direct information about its chemical environment, although it is a low-sensitivity nucleus requiring specialized acquisition parameters. huji.ac.il For tetracoordinate organosilanes, the chemical shifts can vary over a wide range. researchgate.netpascal-man.com The spectrum for this compound would be expected to show a single resonance, confirming the presence of one silicon environment. The exact chemical shift would be influenced by the electron-donating butyl groups and the aromatic naphthalenyl substituent. A notable challenge in ²⁹Si NMR is the presence of a broad background signal from the glass NMR tube and the probe itself, which can sometimes be mitigated by using specific pulse sequences or by subtracting a blank spectrum. huji.ac.il

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 7.0 - 8.5 | Multiplets | Naphthalene ring protons |

| ¹H | 0.5 - 1.5 | Multiplets, Triplets | Butyl chain protons (CH₂, CH₃) |

| ¹³C | 120 - 140 | Singlets | Naphthalene ring carbons |

| ¹³C | 10 - 30 | Singlets | Butyl chain carbons |

| ²⁹Si | -20 to +10 | Singlet | Tetracoordinate silicon |

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically those separated by two or three bonds. nih.gov For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons within the naphthalene ring system and along the butyl chains, allowing for the sequential assignment of these spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It is instrumental in assigning the ¹³C signals based on the already-assigned ¹H spectrum. For instance, each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons (typically over two to four bonds). This is particularly powerful for connecting different fragments of the molecule. nih.gov In the case of this compound, HMBC would show correlations from the protons on the butyl groups to the silicon atom (if observed, though direct ¹H-²⁹Si HMBC is less common than ¹H-¹³C HMBC) and to the carbons of the adjacent butyl groups. Crucially, it would show correlations from the protons on the naphthalene ring to the silicon-bonded carbon (C1) and from the protons on the butyl chains closest to the silicon to the C1 carbon of the naphthalene ring, unequivocally establishing the connection between the silyl center, the alkyl chains, and the aromatic system.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the elemental composition of the parent ion, serving as a powerful confirmation of the molecular formula. For this compound (C₁₈H₂₈Si), HRMS would be used to measure the exact mass of the molecular ion ([M]⁺) or, more commonly in techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺). This experimental value can then be compared to the calculated theoretical mass to confirm the formula.

Table 2: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₈H₂₉Si⁺ | 285.2033 |

The analysis of fragmentation pathways provides further structural confirmation. In the mass spectrometer, the molecular ion can be induced to break apart into smaller, characteristic fragment ions. For silyl organic compounds, common fragmentation pathways involve the cleavage of bonds to the silicon atom. nih.gov For this compound, expected fragmentation could include:

Loss of a butyl radical (•C₄H₉), resulting in a fragment ion.

Loss of a naphthalene radical (•C₁₀H₇), leading to a dibutylsilyl cation.

Formation of a tri-coordinated silicon ion, which is a common feature in gas-phase silicon chemistry. nih.gov

The precise masses of these fragments, as determined by HRMS, can be used to deduce their elemental compositions, helping to piece together the original structure. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled view of the molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. If a suitable crystal of this compound can be grown, this method can provide a definitive three-dimensional model of the molecule. mdpi.comresearchgate.netscilit.com

The data obtained from X-ray crystallography includes:

Precise Bond Lengths and Angles: Confirming the geometry around the tetrahedral silicon center and within the naphthalene ring.

Molecular Conformation: Revealing the rotational orientation of the butyl chains and the naphthalene group relative to the silicon atom.

Intermolecular Interactions: Showing how the molecules pack together in the crystal lattice. This can reveal non-covalent interactions, such as van der Waals forces or potential π-stacking between the naphthalene rings of adjacent molecules, which govern the bulk properties of the material. researchgate.net

Applications of Dibutyl Naphthalen 1 Yl Silyl in Advanced Synthetic Strategies and Functional Materials

Advanced Synthetic Reagent in Organic Chemistry

Utility in C-C and C-X Bond Formation

The dibutyl(naphthalen-1-yl)silyl group serves as a versatile precursor and intermediate in the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental transformations in organic synthesis. The utility of this moiety is primarily centered on the reactivity of the carbon-silicon (C-Si) bond. Arylsilanes, such as this compound, are valuable coupling partners in palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds.

One of the key applications is in Hiyama cross-coupling reactions, where an organosilane is coupled with an organic halide or pseudohalide. In this context, the this compound moiety can be activated, typically by a fluoride (B91410) source or under base-mediated conditions, to form a hypervalent silicon species. This species then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to yield the C-C coupled product and regenerate the palladium(0) catalyst. nih.gov This strategy allows for the direct connection of the naphthalene (B1677914) core to other aromatic or aliphatic fragments. The reaction's efficiency is often enhanced by the use of bulky, electron-rich phosphine (B1218219) ligands that promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. icmpp.ro

Furthermore, the C-Si bond itself represents a C-X bond (where X = Si), and its cleavage or transformation is a key step. For instance, the silyl (B83357) group can be replaced by a halogen (e.g., bromine or iodine) through halodesilylation, converting the naphthalenylsilane into a naphthalenyl halide. This product can then participate in a wide array of subsequent cross-coupling reactions like Suzuki-Miyaura, Stille, or Sonogashira couplings, thus serving as an indirect route to diverse C-C and C-X bond formations. The silyl group can also be converted into a hydroxyl group (C-O bond formation) under oxidative conditions.

The table below summarizes the role of the arylsilane moiety in key bond-forming reactions.

| Reaction Type | Role of this compound | Bond Formed | Key Reagents/Catalysts |

| Hiyama Coupling | Nucleophilic coupling partner | C-C | Pd(0) catalyst, fluoride source (e.g., TBAF) or base |

| Halodesilylation | Precursor to aryl halide | C-Halogen (C-X) | Electrophilic halogen source (e.g., ICl, Br₂) |

| Protodesilylation | Removal of silyl group | C-H | Acid (e.g., TFA, HCl) |

| Oxidative Cleavage | Precursor to phenol | C-O | Oxidizing agent (e.g., H₂O₂, peracids) |

Stereoselective and Regioselective Synthesis

The regiochemical control in the functionalization of polycyclic aromatic hydrocarbons like naphthalene is a significant synthetic challenge. The this compound group can function as a powerful directing group to achieve high regioselectivity in subsequent reactions, particularly in electrophilic aromatic substitution and metal-catalyzed C-H activation.

Positioned at the C1 (alpha) position of the naphthalene ring, the bulky dibutylsilyl group exerts significant steric hindrance. This steric influence preferentially blocks reactions at the adjacent C2 and C8 (peri) positions. Consequently, incoming electrophiles or catalytic complexes are directed to the more accessible positions of the naphthalene core. For instance, in electrophilic aromatic substitution reactions such as nitration or halogenation, substitution is often directed towards the C4 or C5 positions of the silylated ring.

More advanced applications involve silyl-directed C-H borylation. Iridium-catalyzed reactions have been shown to selectively borylate the C-H bond at the challenging peri (C8) position relative to the silyl group. berkeley.edu This transformation is remarkable because it overcomes the steric hindrance typically associated with the peri position. berkeley.edu The resulting 1-silyl-8-borylnaphthalene is a valuable intermediate, as the boryl group can be subsequently converted into a variety of functional groups through Suzuki-Miyaura coupling (C-C bond formation) or reactions to form C-O, C-N, and C-halogen bonds. berkeley.edu This two-step sequence—silyl-directed borylation followed by cross-coupling—provides a highly regioselective route to 1,8-disubstituted naphthalene derivatives, which are difficult to access through traditional methods. researchgate.net

The table below illustrates the directing effect of the silyl group in naphthalene functionalization.

| Reaction Type | Silyl Group Position | Major Product Regioisomer(s) | Rationale |

| Electrophilic Aromatic Substitution | C1 | C4, C5 | Steric hindrance at C2 and C8 directs substitution to other positions. |

| Iridium-Catalyzed Borylation | C1 | C8 (peri) | Catalyst coordination to the silyl group enables selective C-H activation at the sterically hindered peri position. berkeley.edu |

Electronic and Optoelectronic Applications (as a molecular component, not discussing device performance)

Component in Charge Transport Layers

While this compound itself is not a primary charge-transporting material due to its limited π-conjugation, the silyl-naphthalene moiety is a valuable building block for designing advanced organic semiconductors. Its incorporation into larger molecular or polymeric structures serves several critical functions at the molecular level.

Firstly, the bulky dibutyl groups significantly enhance the solubility of the resulting materials in common organic solvents. Good solubility is essential for solution-based fabrication techniques, such as spin-coating or inkjet printing, which are used to create the thin, uniform films required for charge transport layers in devices like Organic Field-Effect Transistors (OFETs).

Secondly, the silyl substituent influences the electronic properties and molecular packing of the semiconductor in the solid state. The silicon atom can engage in σ-π mixing with the naphthalene π-system, which can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. nih.gov Adjusting these energy levels is crucial for optimizing charge injection and transport when interfaced with other materials in an electronic device. Furthermore, the size and shape of the dibutylsilyl group can control the intermolecular arrangement (packing) of the molecules in the solid film. This packing dictates the degree of π-π overlap between adjacent molecules, which is a key determinant of charge carrier mobility.

Naphthalene derivatives, more broadly, are known components in organic electronics. gatech.edu The introduction of silyl groups is a common strategy to fine-tune their properties for use as either p-type (hole-transporting) or n-type (electron-transporting) materials. researchgate.net

Precursor for Emissive Materials

The naphthalene core is an intrinsic fluorophore, making this compound and related compounds promising precursors for emissive materials used in applications such as Organic Light-Emitting Diodes (OLEDs). The photophysical properties of the naphthalene chromophore can be systematically tuned by the silyl substituent.

The introduction of a silyl group at the 1-position of the naphthalene ring causes a bathochromic (red) shift in both the absorption and emission spectra compared to unsubstituted naphthalene. mdpi.comnih.gov This effect is attributed to the electronic interactions between the silicon atom and the aromatic π-system, which raises the energy of the HOMO, thereby reducing the HOMO-LUMO energy gap. researchgate.net Studies on various 1-silylnaphthalenes have shown that these substitutions lead to an increase in fluorescence intensity and quantum yield. researchgate.net The specific alkyl groups on the silicon atom (in this case, butyl groups) primarily influence solubility and morphology, while the direct Si-C bond to the naphthalene ring is responsible for the electronic tuning.

The C-Si bond also serves as a synthetic handle for further modification. For example, it can be used as an attachment point to incorporate the silyl-naphthalene unit into a larger conjugated polymer backbone or to attach other chromophoric groups. This modular approach allows for the design of complex emissive materials with tailored properties, such as specific emission colors, high quantum efficiencies, and improved stability. Research on naphthalene-bridged disilanes has shown that the presence of silicon atoms can lead to unique photophysical phenomena, such as the formation of excimers (excited-state dimers) in non-polar solvents, which results in broad, red-shifted emission. nih.govresearchgate.net

The following table summarizes the effect of silylation on the photophysical properties of a naphthalene core, based on general findings for 1-silylnaphthalenes.

| Property | Unsubstituted Naphthalene | 1-Silyl-Substituted Naphthalene | Molecular Rationale |

| Absorption Maximum (λmax) | Shorter wavelength | Longer wavelength (red-shifted) mdpi.comnih.gov | σ-π conjugation raises HOMO energy, reducing the energy gap. nih.gov |

| Emission Maximum (λem) | Shorter wavelength | Longer wavelength (red-shifted) researchgate.net | Reduced HOMO-LUMO gap results in lower-energy photon emission. |

| Fluorescence Intensity | Lower | Higher researchgate.net | Silyl substitution can increase the radiative decay rate or decrease non-radiative pathways. |

| Solubility | Moderate | High | Bulky alkyl groups on silicon disrupt crystal packing and improve solvation. |

Derivatives and Analogues of Dibutyl Naphthalen 1 Yl Silyl

Structural Modulations and Their Influence on Synthetic Accessibility and Reactivity

Structural modulation of the dibutyl(naphthalen-1-yl)silyl framework, particularly on the naphthalene (B1677914) ring, plays a crucial role in directing the reactivity and enabling the synthesis of complex, multi-substituted aromatic systems. The silyl (B83357) group often acts as a versatile handle or directing group, facilitating transformations that would otherwise be challenging due to issues with regioselectivity in standard electrophilic aromatic substitutions.

One key strategy involves the use of a hydrosilyl group, such as dimethylhydrosilyl, on the naphthalene ring. This group can direct iridium-catalyzed C-H bond activation and borylation at the peri-position (the 8-position) under mild conditions. This silyl-directed functionalization exhibits broad functional group tolerance, allowing for the synthesis of various 1,8-disubstituted naphthalenes, which are difficult to obtain through other methods. The resulting silyl and boryl groups are valuable precursors for a range of other functionalities, enabling the formation of C-C, C-O, C-N, and C-halogen bonds.

Another powerful approach to structural modulation involves the synthesis of o-silylaryl triflates. These compounds serve as aryne precursors, which can undergo [4+2] cycloaddition reactions with various dienes, such as 2-pyrones, to construct highly functionalized, multi-substituted naphthalene cores. This method provides an efficient pathway to complex naphthalene derivatives through a Diels-Alder reaction followed by decarboxylative aromatization. The versatility of aryne chemistry allows for the incorporation of a wide array of functional groups, including those containing heteroatoms. Furthermore, the development of naphthodiyne equivalents, which are precursors to 1,2,5,6-tetradehydronaphthalene, enables consecutive aryne reactions for the synthesis of intricate molecules with a naphthalene scaffold.

The stabilizing effect of benzannulation, an extension of the naphthalene system, has also been noted in the context of silyl group migrations. These structural modifications collectively demonstrate how the interplay between the silyl moiety and the aromatic framework can be harnessed to control reactivity and access a diverse range of synthetically valuable naphthalene derivatives.

Systematic Variation of Alkyl and Aryl Substituents on Silicon

Systematic variation of the alkyl and aryl groups attached to the silicon atom in naphthalenylsilanes has a profound impact on the compound's stability, reactivity, and utility, particularly in the context of protecting groups and stereoselective synthesis. The size and nature of these substituents dictate the steric environment around the silicon center, which in turn influences the strength of silicon-heteroatom bonds and the ease of silyl group cleavage.

The stability of silyl ethers, for example, is highly tunable based on the steric bulk of the alkyl groups on the silicon. The resistance to deprotection generally increases with larger substituents, following the order: Trimethylsilyl (B98337) (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS) < Triisopropylsilyl (TIPS). This principle is exploited in synthetic chemistry for selective protection and deprotection strategies. For instance, in the synthesis of 2-aryl-3-silylnaphthalenes, the use of more hindered groups like TES, TBS, and TIPS can prevent undesired protiodesilylation that occurs with the smaller TMS group, allowing the silyl group to be retained for further functionalization.

The synthesis of various 1-silylnaphthalenes can be achieved by reacting 1-bromonaphthalene (B1665260) with the corresponding chlorosilanes after a lithiation step. This allows for the introduction of diverse silyl groups, from simple trimethylsilyl to more complex dimethyl-n-octylsilyl moieties.

| Silyl Group | Common Abbreviation | Relative Steric Hindrance | Key Feature |

|---|---|---|---|

| Trimethylsilyl | TMS | Low | Easily cleaved; sensitive to acidic conditions. |

| Triethylsilyl | TES | Moderate | More stable than TMS; offers a balance of stability and reactivity. |

| tert-Butyldimethylsilyl | TBS/TBDMS | High | Robust protection; stable to a wider range of conditions than TMS/TES. |

| Triisopropylsilyl | TIPS | Very High | Highly stable; requires more stringent conditions for cleavage. |

Furthermore, the variation of substituents is central to the field of silicon-stereogenic compounds. Research has demonstrated the stereospecific synthesis of optically active silylboranes from silicon-stereogenic hydrosilanes bearing different combinations of alkyl and aryl groups, such as methyl(naphthalen-1-yl)phenylsilane. These chiral silylboranes can then be used in cross-coupling reactions to introduce a chiral silicon center into various molecules with perfect enantiospecificity, highlighting the sophisticated control achievable by modifying the groups on the silicon atom.

Introduction of Heteroatoms and Their Impact on Properties

The introduction of heteroatoms, either on the naphthalene ring or within the silicon substituents, creates derivatives of this compound with significantly altered electronic, spectroscopic, and chemical properties. These heteroatoms can modulate the molecule's reactivity, serve as synthetic handles, or form part of novel heterocyclic systems.

Attaching heteroatom-containing functional groups to the naphthalene ring influences the chromophore and fluorophore properties of the molecule. For example, the introduction of an electron-donating

Emerging Research Directions and Future Outlook

Sustainable Synthesis Routes and Process Intensification

The traditional synthesis of organosilanes often relies on methods that are resource-intensive and generate significant waste, prompting a shift towards more sustainable alternatives. The development of green chemistry routes and the application of process intensification are at the forefront of this transformation.

Research is increasingly focused on moving away from stoichiometric reagents, such as organolithium or Grignard reagents, towards catalytic processes that offer higher atom economy and milder reaction conditions. For analogous compounds like poly(silyl ether)s, copper-catalyzed dehydrocoupling polymerization has emerged as an effective and atom-economical method. dicp.ac.cn This approach, which produces hydrogen gas as the only byproduct, is being explored for a wider range of silane (B1218182) syntheses. dicp.ac.cnnih.gov Developing a catalytic system, perhaps using earth-abundant metals, for the direct C-Si bond formation to produce compounds like Dibutyl(naphthalen-1-YL)silyl is a key research goal. dicp.ac.cn

Process intensification aims to combine multiple operations (e.g., reaction, separation, purification) into a single, more efficient unit. For silane production, reactive distillation is a prime example of an intensified process. researchgate.net This technique can lead to significant improvements in safety and cost-effectiveness compared to conventional reactor-distillation column setups. researchgate.net While specific studies on this compound are not yet prevalent, the principles demonstrated in the production of other silanes, such as tetraethoxysilane, provide a clear roadmap for future development. researchgate.net

| Aspect | Traditional Synthesis (e.g., Grignard) | Emerging Sustainable Approach | Key Advantages of Sustainable Approach |

|---|---|---|---|

| Reagents | Stoichiometric organometallic reagents (e.g., n-BuLi, Naphthyl-MgBr) | Catalytic systems (e.g., Earth-abundant metals like Copper) | Reduced waste, improved atom economy, avoids pyrophoric reagents. |

| Byproducts | Metal halide salts (e.g., LiCl, MgBr2) | Benign molecules (e.g., H2 in dehydrocoupling) nih.govresearchgate.net | Easier separation, environmentally friendly. nih.gov |

| Process | Multi-step batch processing | Process intensification (e.g., Reactive Distillation) researchgate.net | Reduced capital cost, lower energy consumption, enhanced safety. researchgate.net |

| Solvents | Anhydrous ethers (e.g., THF, Diethyl ether) | Greener solvents, or solvent-free conditions | Reduced environmental impact and process hazards. |

Integration into Flow Chemistry Systems

Flow chemistry, the process of performing reactions in continuous-flow reactors, offers a paradigm shift from traditional batch processing. labunlimited.com Its integration into organosilane synthesis is a burgeoning field, promising enhanced control, safety, and scalability. amf.ch

The primary advantages of flow chemistry stem from the high surface-area-to-volume ratio in microreactors, which allows for superior heat and mass transfer. amf.chnih.gov This enables precise temperature control, minimizing side reactions and improving selectivity, which is particularly beneficial for highly exothermic or fast reactions often involved in organosilane synthesis. nih.govansto.gov.au The small reactor volumes inherently make the process safer, especially when handling hazardous reagents or intermediates. beilstein-journals.org

For a molecule like this compound, a flow chemistry approach could streamline its synthesis by allowing for rapid optimization of reaction parameters such as temperature, pressure, and residence time. labunlimited.com Advanced flow systems can automate the entire workflow, from reagent addition to in-line analysis and purification, accelerating the discovery and development of new synthetic routes. syrris.com Furthermore, the modular nature of flow reactors facilitates a seamless transition from laboratory-scale synthesis to large-scale industrial production without the need for extensive re-optimization. labunlimited.comamf.ch The potential to couple flow chemistry with other modern techniques, such as electrochemistry or photochemistry, opens up novel reaction pathways that are often impractical in batch reactors. acs.org

| Parameter | Benefit of Flow Chemistry Integration | Relevance to Organosilane Synthesis |

|---|---|---|

| Safety | Small reaction volumes minimize risks of thermal runaways and exposure to hazardous materials. beilstein-journals.org | Crucial when using pyrophoric organometallic reagents or generating gaseous byproducts. |

| Control & Selectivity | Precise control over temperature, pressure, and residence time leads to higher selectivity and yield. ansto.gov.au | Minimizes the formation of polysubstituted or rearrangement byproducts. |

| Scalability | Scaling up is achieved by running the system for longer or by "numbering-up" (parallel reactors). amf.ch | Eliminates complex re-optimization from lab to pilot to production scale. |

| Automation & Optimization | Automated systems allow for rapid screening of reaction conditions and library synthesis. syrris.com | Accelerates the development of new synthetic protocols and the creation of derivative libraries. |

| Integration | Enables in-line reaction monitoring, work-up, and purification. labunlimited.com | Streamlines the entire manufacturing process, reducing manual handling and process time. |

Advanced Functional Material Applications (Beyond Current Scope)

The unique structural features of this compound—a bulky, hydrophobic silyl (B83357) core combined with a large, planar aromatic system—make it an intriguing candidate for advanced functional materials. While its current applications are limited, its constituent parts suggest significant potential in materials science.

The naphthalenyl group is a well-known chromophore with distinct photophysical properties. This suggests potential applications in organic electronics, such as in the formulation of Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs), where the silyl group can enhance solubility and processability while the naphthyl group contributes to the electronic properties. Organosilanes have been successfully used as additives to improve the performance and durability of polymer films, such as inhibiting the photodegradation of PVC, a role for which aromatic silanes are well-suited. mdpi.com

Furthermore, the incorporation of silicon-based moieties into polymers is a key strategy for creating degradable materials. Poly(silyl ether)s, for example, are known for their hydrolytically degradable Si-O-C bonds. nih.govresearchgate.netmdpi.comnsf.gov By analogy, incorporating a structure like this compound into a polymer backbone could impart specific degradation profiles, thermal stability, or hydrophobicity, making it useful for applications ranging from controlled-release systems to transient electronics.

| Potential Application Area | Key Structural Feature | Functionality | Relevant Research Context |

|---|---|---|---|

| Organic Electronics (OLEDs, OPVs) | Naphthalen-1-yl group | Provides desirable photophysical and electronic properties (chromophore). | Aromatic groups are fundamental to organic semiconductor design. |

| Polymer Additives/Stabilizers | Entire molecule (aromatic and alkyl groups) | Acts as a UV absorber and radical scavenger to prevent polymer degradation. | Highly aromatic organosilanes are effective PVC stabilizers. mdpi.com |

| Degradable Polymers | Dibutylsilyl moiety | Can act as a hydrolytically cleavable linker in a polymer chain. | Poly(silyl ether)s are a well-studied class of degradable materials. researchgate.netmdpi.com |

| Hydrophobic Coatings | Dibutylsilyl group | Imparts low surface energy and water repellency. | Organosilanes are widely used to create hydrophobic surfaces. |

| Anion Sensing | Naphthylsilyl group | Can be functionalized (e.g., with boron) to create Lewis acidic sites for anion complexation. | (8-silyl-1-naphthyl)boranes have been studied for anion binding. ndl.go.jp |

Theoretical Prediction and Design of Novel Silanes

Computational chemistry is an indispensable tool for accelerating materials discovery and optimizing chemical processes. For organosilanes, theoretical methods provide deep insights into molecular structure, reactivity, and properties, guiding experimental efforts and enabling the rational design of novel compounds. mdpi.com

Methods like Density Functional Theory (DFT) can be used to perform detailed investigations into the electronic structure of this compound. ua.ptresearchgate.net Such calculations can predict its frontier molecular orbitals (HOMO/LUMO), which are critical for assessing its potential in electronic applications. ua.pt Furthermore, computational studies can elucidate complex reaction mechanisms, such as the transmetalation of organosilanes, helping to identify key intermediates and transition states, thereby aiding in the design of more efficient catalytic syntheses. nih.gov

The development of more accurate force fields for silicon-containing molecules, such as supplements to the General Amber Force Field (GAFF), is enhancing the reliability of molecular dynamics (MD) simulations. rsc.org These simulations can predict the behavior of silanes in condensed phases, such as their interaction with polymer matrices or their self-assembly in solution. For designing new materials, ab initio crystal structure prediction has emerged as a powerful technique to identify stable crystalline phases and predict their properties before synthesis is even attempted. aip.orgresearchgate.net These predictive capabilities allow researchers to screen vast chemical spaces for novel silanes with tailored properties, significantly reducing the time and cost associated with experimental trial-and-error.

| Computational Method | Information Obtained | Application in Silane Design |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, molecular geometry, reaction energetics, vibrational frequencies. ua.ptresearchgate.net | Predicting photophysical properties, assessing reactivity, and elucidating reaction mechanisms. nih.gov |

| Molecular Dynamics (MD) | Bulk properties, conformational analysis, interactions in a matrix (e.g., polymer). tandfonline.com | Simulating the behavior of silane-based materials, predicting compatibility and morphology. |

| Ab Initio Structure Prediction | Stable crystal structures, solid-state properties under pressure. aip.orgresearchgate.net | Discovering new solid-state materials with desired properties (e.g., semiconductors). |

| Force Field Development | Accurate parameters for Si-containing molecules in classical simulations. rsc.org | Enabling large-scale, reliable simulations of complex organosilane systems. |

| Computer-Aided Molecular Design (CAMD) | Design of novel molecules with optimized properties based on group contribution models. mdpi.com | Systematically designing new precursors or functional silanes for specific applications like ALD. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.